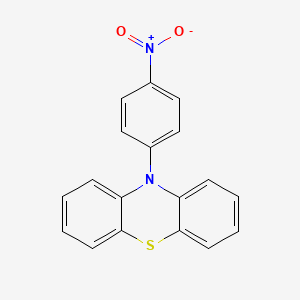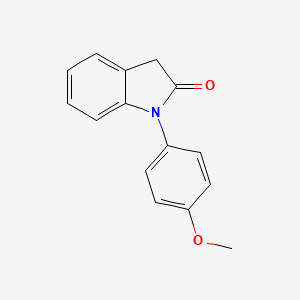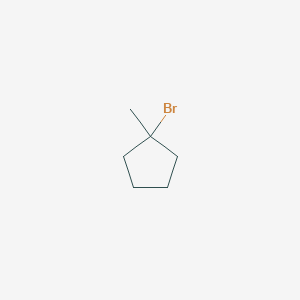
1-Bromo-1-methylcyclopentane
Übersicht
Beschreibung
1-Bromo-1-methylcyclopentane is an organic compound with the molecular formula C₆H₁₁Br. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by a cyclopentane ring with a bromine atom and a methyl group attached to the same carbon atom.
Wirkmechanismus
Target of Action
1-Bromo-1-methylcyclopentane is a halogenated alkane. Its primary targets are the tertiary hydrogens in alkanes . The bromine atom in the compound replaces the tertiary hydrogen, resulting in the formation of a new compound .
Mode of Action
The compound interacts with its targets through a process known as free-radical bromination . This process involves the replacement of a tertiary hydrogen atom in an alkane with a bromine atom . The reaction is initiated by light, which provides the energy needed for the bromine molecule to dissociate into free radicals .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the free-radical bromination of alkanes . This process results in the formation of alkyl bromides from alkanes . The reaction proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate .
Pharmacokinetics
The rate of heterolysis of the compound is determined by the equation v = k[rbr], indicating a first-order reaction . This suggests that the compound’s bioavailability may be influenced by its concentration.
Result of Action
The result of the action of this compound is the formation of this compound from methylcyclopentane . This transformation is a result of the replacement of a tertiary hydrogen atom with a bromine atom .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . Additionally, the reaction is initiated by light, suggesting that the presence and intensity of light can influence the compound’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1-methylcyclopentane can be synthesized through the free-radical bromination of methylcyclopentane. The reaction involves the use of bromine (Br₂) and light (hv) to initiate the formation of bromine radicals, which then react with the tertiary hydrogen atom in methylcyclopentane to form this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation, utilizing large-scale bromination reactors to ensure efficient and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1-methylcyclopentane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: In the presence of nucleophiles such as methanol (CH₃OH), this compound can undergo solvolysis to form 1-methoxy-1-methylcyclopentane.
Elimination Reactions: When treated with strong bases like methoxide ion (CH₃O⁻), the compound can undergo elimination to form alkenes.
Major Products:
Substitution: 1-Methoxy-1-methylcyclopentane
Elimination: Various alkenes depending on the reaction conditions
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-methylcyclopentane is used in various scientific research applications, including:
Chemistry: As a precursor in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the reactivity and behavior of cycloalkane derivatives.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-1-methylcyclohexane
- 1-Bromo-1-methylcyclobutane
- 1-Bromo-1-methylcyclopropane
Comparison: 1-Bromo-1-methylcyclopentane is unique due to its five-membered ring structure, which imparts different steric and electronic properties compared to its analogs with three, four, or six-membered rings. These differences can influence the compound’s reactivity and the types of reactions it undergoes .
Eigenschaften
IUPAC Name |
1-bromo-1-methylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(7)4-2-3-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFEDFUMOQLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513497 | |
| Record name | 1-Bromo-1-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19872-99-2 | |
| Record name | 1-Bromo-1-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-1-methylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)
![rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B3049147.png)
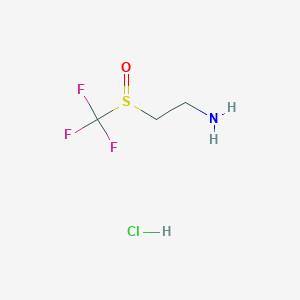
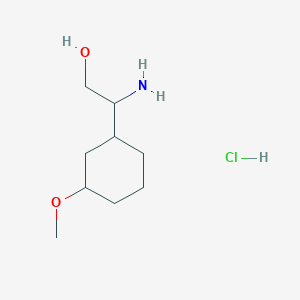
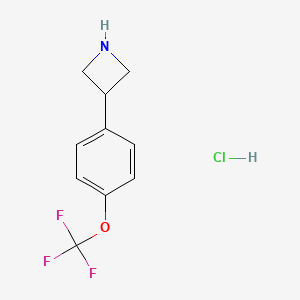
![tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B3049152.png)
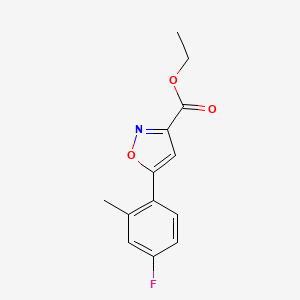
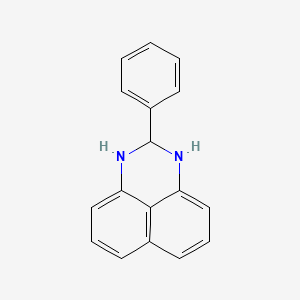
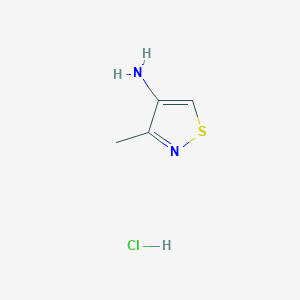
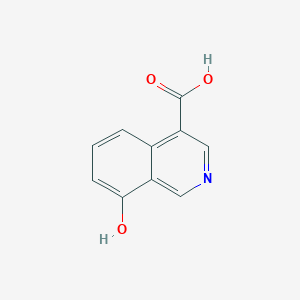
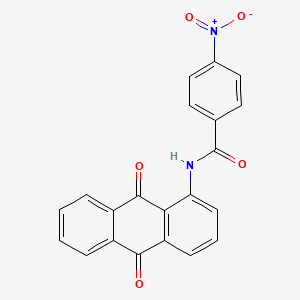
![(R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3049163.png)
